![molecular formula C10H10ClN5 B2973724 N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 189250-15-5](/img/structure/B2973724.png)
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine
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Description
“N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C10H10ClN5 . It belongs to a special class of heterocyclic compounds known as triazines . Triazines are building blocks that have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
Triazines and their derivatives can be synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of “N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine” can be represented by the InChI code: 1S/C10H10ClN5/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical And Chemical Properties Analysis
“N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine” is a solid at room temperature . It has a molecular weight of 235.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Future Directions
The future directions of research on “N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as chemical biology . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Mechanism of Action
Target of Action
Triazine compounds are generally known for their wide range of biological activities, including antimicrobial properties .
Mode of Action
It’s worth noting that triazine compounds are often involved in chemoselective reactions . For instance, they can convert benzyl alcohols into their methyl or ethyl ethers in the presence of aliphatic or phenolic hydroxyl groups .
Pharmacokinetics
The solubility of the compound in various solvents such as ethanol, ether, and dilute hydrochloric acid, partial solubility in dimethylformamide, and very slight solubility in water could potentially influence its bioavailability.
Result of Action
It’s known that some triazine compounds have been evaluated for their antimicrobial activity against various bacteria and fungi .
Action Environment
The action, efficacy, and stability of N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse away from fire and heat sources . Furthermore, its solubility in different solvents could affect its action in various environments.
properties
IUPAC Name |
2-N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDWOOUKAMFWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine |
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